molecular formula C18H39N5O12S B3434897 Dibekacin sulfate CAS No. 64070-13-9

Dibekacin sulfate

Katalognummer: B3434897
CAS-Nummer: 64070-13-9
Molekulargewicht: 549.6 g/mol
InChI-Schlüssel: GXKUKBCVZHBTJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

Dibekacin sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen fluoride, sodium borohydride, and various protective groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced antibacterial properties. These derivatives are often tested for their efficacy against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic primarily used for treating severe gram-negative bacterial infections. It is particularly noted for its potent antibacterial properties and is predominantly marketed in Japan. This article delves into the biological activity of this compound, examining its mechanism of action, effectiveness against various pathogens, case studies, and research findings.

  • Molecular Formula : C₁₈H₃₉N₅O₁₂S
  • Molecular Weight : Approximately 549.594 g/mol
  • Appearance : White to yellowish-white powder, odorless with a slightly bitter taste

This compound functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit , causing misreading of mRNA, which disrupts protein synthesis in bacteria. This mechanism is characteristic of aminoglycosides and is effective against a variety of bacteria, including strains resistant to other antibiotics. Its activity can be influenced by factors such as pH and the presence of divalent cations.

Antibacterial Spectrum

This compound exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria. Notable pathogens affected include:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

The minimum inhibitory concentrations (MICs) for these organisms vary. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa< 0.2 mcg/ml
Klebsiella pneumoniae0.39 mcg/ml

This variability indicates dibekacin's potent efficacy against certain resistant strains.

Clinical Efficacy and Case Studies

A study involving 15 patients with upper urinary tract infections administered this compound (50 mg twice daily) revealed the following results:

  • Excellent clinical results : 4 cases
  • Good clinical results : 6 cases
  • Poor clinical results : 3 cases
  • Ineffective treatment : 2 cases
  • Overall efficacy: 66.7%

No significant side effects were reported, except for a temporary rise in serum creatinine levels in one patient .

Another case study focused on the use of this compound in treating chronic dacryocystitis caused by Methicillin-resistant Staphylococcus aureus (MRSA). Topical administration alongside other antibiotics resulted in successful elimination of MRSA post-surgery, demonstrating its effectiveness in challenging infections .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • No deaths were recorded in both male and female rats during chronic toxicity tests.
  • Soft or diarrheal stools were noted in groups receiving doses above 20 mg/kg.
  • Renal tubular epithelial degeneration was observed at higher doses (≥20 mg/kg), but no significant pathological findings were noted at lower doses (<10 mg/kg) .

Comparative Analysis with Other Antibiotics

This compound shares structural and functional similarities with several other aminoglycoside antibiotics:

Compound Name Similarities Unique Features
KanamycinSimilar mechanisms of actionBroader gram-negative coverage compared to kanamycin
AmikacinPotent activity against gram-negative bacteriaLess effective against some resistant strains
GentamicinSimilar spectrum of activityMore commonly used; dibekacin is less available
NeomycinUsed in topical formulationsLimited systemic use due to toxicity; dibekacin used systemically

Dibekacin's unique profile lies in its enhanced efficacy against specific resistant bacterial strains, making it a valuable option in antibiotic therapy where traditional treatments fail .

Eigenschaften

CAS-Nummer

64070-13-9

Molekularformel

C18H39N5O12S

Molekulargewicht

549.6 g/mol

IUPAC-Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

InChI-Schlüssel

GXKUKBCVZHBTJW-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Isomerische SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Kanonische SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Verwandte CAS-Nummern

93965-12-9

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibekacin sulfate
Reactant of Route 2
Dibekacin sulfate
Reactant of Route 3
Dibekacin sulfate
Reactant of Route 4
Dibekacin sulfate
Reactant of Route 5
Dibekacin sulfate
Reactant of Route 6
Dibekacin sulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.